molecular formula C20H18N2O4 B300169 N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide

N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide

Cat. No. B300169
M. Wt: 350.4 g/mol
InChI Key: FGGQEDRRSRDVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DEAQ, and it is a synthetic compound that is derived from 2-naphthalenylacetic acid. DEAQ has been extensively studied for its biological and pharmacological properties, and it has shown to have potential therapeutic effects.

Mechanism of Action

The mechanism of action of DEAQ is not fully understood. However, it is believed that DEAQ exerts its therapeutic effects by modulating various cellular pathways and signaling molecules. DEAQ has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation. DEAQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
DEAQ has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEAQ inhibits the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation. DEAQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that DEAQ has potential therapeutic effects against various diseases such as cancer, Alzheimer's disease, and inflammation.

Advantages and Limitations for Lab Experiments

DEAQ has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized in the lab. DEAQ is also stable and can be stored for a long time. One of the limitations is that the mechanism of action of DEAQ is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of DEAQ. One of the future directions is to study the mechanism of action of DEAQ in more detail. This will help in designing experiments to study its effects. Another future direction is to study the potential therapeutic effects of DEAQ against other diseases such as diabetes and cardiovascular diseases. Additionally, the use of DEAQ as a plant growth regulator and as a precursor for the synthesis of various organic compounds can be further explored.

Synthesis Methods

The synthesis of DEAQ involves the reaction of 2-naphthalenylacetic acid with phenoxyethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to obtain the final product.

Scientific Research Applications

DEAQ has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DEAQ has shown to have potential therapeutic effects against various diseases such as cancer, Alzheimer's disease, and inflammation. In agriculture, DEAQ has been used as a plant growth regulator to enhance crop yield and quality. In material science, DEAQ has been used as a precursor for the synthesis of various organic compounds.

properties

Product Name

N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1,4-dioxo-3-(2-phenoxyethylamino)naphthalen-2-yl]acetamide

InChI

InChI=1S/C20H18N2O4/c1-13(23)22-18-17(21-11-12-26-14-7-3-2-4-8-14)19(24)15-9-5-6-10-16(15)20(18)25/h2-10,21H,11-12H2,1H3,(H,22,23)

InChI Key

FGGQEDRRSRDVBV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NCCOC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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